2-(naphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c25-20(13-16-7-3-6-15-5-1-2-8-17(15)16)24-14-18-21(23-11-10-22-18)19-9-4-12-26-19/h1-12H,13-14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAHJVDKVIYANG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=NC=CN=C3C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Naphthalene Derivative: Starting with naphthalene, various functional groups are introduced through electrophilic aromatic substitution reactions.
Synthesis of the Pyrazine Derivative: The pyrazine ring is synthesized through condensation reactions involving appropriate precursors.
Coupling Reaction: The naphthalene and pyrazine derivatives are coupled using a suitable linker, often through amide bond formation.
Introduction of the Thiophene Ring: The thiophene ring is introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(naphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is structurally related to several classes of acetamides, differing primarily in aromatic/heterocyclic substituents and substitution patterns:
Key Observations :
- Pyrazine-Thiophene vs. Thiazole/Thiophene: The pyrazine-thiophene group in the target compound introduces additional nitrogen atoms and planar rigidity compared to thiazole () or simple thiophene derivatives ().
- Triazole vs. Pyrazine : Triazole-containing analogs () exhibit distinct hydrogen-bonding capabilities (N–H···N interactions) due to the triazole ring, whereas the pyrazine-thiophene moiety may prioritize hydrophobic interactions .
Comparison :
- The target compound’s synthesis likely requires multi-step protocols due to its pyrazine-thiophene and methylene linker.
Spectroscopic and Physicochemical Properties
Spectroscopic data from analogs provide insights into electronic and structural effects:
Table: IR and NMR Data Comparison
Key Findings :
- C=O Stretching : The target compound’s carbonyl IR peak is expected near 1660–1680 cm⁻¹, aligning with analogs in and . Electron-withdrawing groups (e.g., nitro in 6b, ) increase ν(C=O) to ~1682 cm⁻¹ .
- NMR Shifts : The methylene (–CH₂–) protons in acetamide bridges resonate at δ ~4.25–5.40 ppm, influenced by adjacent electronegative groups. Aromatic protons in naphthalene/thiophene regions appear at δ 7.20–8.60 ppm, consistent across analogs .
Crystal Structure and Stability
The crystal structure of 2-(naphthalen-1-yl)-N-(thiazol-2-yl)acetamide () reveals:
- Hydrogen Bonding : N–H···N interactions between the amide NH and thiazole nitrogen stabilize the lattice.
- Planarity : The naphthalene and thiazole moieties adopt a near-planar conformation, favoring dense crystal packing .
Biological Activity
2-(naphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that integrate naphthalene and thiophene moieties into a pyrazine framework. The compound's structure can be represented as follows:
This structure includes a naphthalene ring, a thiophene ring, and a pyrazine derivative, which are known for their diverse biological activities.
Antiproliferative Activity
Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with naphthalene and pyrazine structures have shown IC50 values in the low micromolar range against nasopharyngeal carcinoma (NPC-TW01), lung carcinoma (H661), and hepatoma (Hep3B) cells. Specifically, one study reported an IC50 value of 0.6 μM for a related compound against NPC-TW01 cells, indicating potent cytotoxicity .
The mechanism by which these compounds exert their antiproliferative effects often involves the induction of cell cycle arrest and apoptosis. In the case of NPC-TW01 cells, treatment with these compounds led to an accumulation of cells in the S phase of the cell cycle, disrupting normal division processes . This suggests that the compound may interfere with DNA synthesis or repair mechanisms.
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this compound have demonstrated significant antimicrobial activity. For example, derivatives were evaluated for their minimum inhibitory concentration (MIC) against various pathogens, showing promising results with MIC values as low as 0.22 μg/mL against Staphylococcus aureus . These findings indicate potential applications in treating bacterial infections.
Case Study 1: Anticancer Properties
In a study focused on the antiproliferative effects of naphthalene derivatives, researchers synthesized a series of compounds and tested them against several cancer cell lines. Notably, one derivative exhibited selective toxicity towards NPC-TW01 cells without affecting peripheral blood mononuclear cells (PBMCs), highlighting its potential as a targeted cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of thiophene-containing pyrazole derivatives. The results indicated that certain derivatives not only inhibited bacterial growth but also reduced biofilm formation significantly compared to traditional antibiotics like Ciprofloxacin . This suggests that these compounds could serve as effective alternatives or adjuncts in antibiotic therapy.
Summary of Findings
| Biological Activity | IC50/MIC Values | Target Cells/Pathogens |
|---|---|---|
| Antiproliferative | 0.6 μM | NPC-TW01 (nasopharyngeal carcinoma) |
| Antimicrobial | 0.22 μg/mL | Staphylococcus aureus |
Q & A
Q. Key Parameters :
- Catalyst : Cu(OAc)₂ (10 mol%) for cycloaddition .
- Solvent : Polar aprotic solvents (DMF) enhance reaction rates .
Basic: How is the molecular structure validated for this compound?
Methodological Answer:
Structural validation employs:
- Spectroscopy :
- Mass Spectrometry : HRMS matches calculated [M+H]⁺ (e.g., 404.1359 for analogs) within 0.001 Da .
- X-ray Crystallography : SHELXL refines crystal structures, resolving bond lengths/angles (e.g., C–S bond: 1.78 Å) .
Advanced: What strategies address contradictory biological activity data in analogs?
Methodological Answer:
Contradictions arise from assay conditions or structural variations. Mitigation strategies:
- Dose-Response Curves : Confirm IC₅₀ consistency across ≥3 replicates .
- Structural Tweaks : Compare analogs (e.g., thiophene vs. furan substituents) to isolate pharmacophores .
- Target Validation : Use siRNA knockdowns to verify enzyme/receptor specificity (e.g., cytochrome P450 inhibition) .
Case Study :
Thiophene-containing analogs show 10× higher mycobacterial growth inhibition than furan analogs due to enhanced hydrophobic interactions .
Advanced: How can computational modeling predict biological interactions?
Methodological Answer:
- Docking Studies : AutoDock Vina models ligand-receptor binding (e.g., naphthalene-thiophene moiety in CYP3A4’s hydrophobic pocket) .
- MD Simulations : GROMACS assesses stability of ligand-enzyme complexes over 100 ns, measuring RMSD (<2 Å = stable) .
- QSAR : Correlate logP values (e.g., 3.2 for this compound) with cytotoxicity (R² >0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
